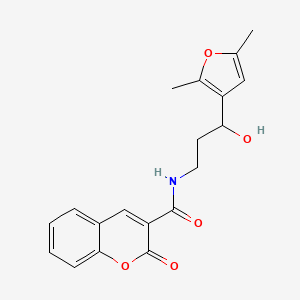

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 2,5-dimethylfuran substituent and a hydroxypropyl chain linked via an amide bond. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11-9-14(12(2)24-11)16(21)7-8-20-18(22)15-10-13-5-3-4-6-17(13)25-19(15)23/h3-6,9-10,16,21H,7-8H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQCCRCEMLGGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. This intermediate is then reacted with a chromene derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it useful in biological research.

Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an antimicrobial agent and in the treatment of inflammatory diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Comparable Compounds

*Molecular weights estimated using PubChem tools or literature data .

Key Observations :

Key Observations :

- The target compound likely follows a two-step synthesis: (1) activation of coumarin-3-carboxylic acid to its acyl chloride and (2) coupling with a hydroxypropylamine derivative, mirroring the method for 5a .

- High yields (>70%) are achievable with optimized stoichiometry and catalytic bases (e.g., triethylamine), as demonstrated in .

Physicochemical and Spectroscopic Properties

Table 3: NMR and Thermal Data for Selected Compounds

*Estimated based on coumarin analogs; †Literature data for phthalimides .

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Compound Overview

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₅

- Molecular Weight : 344.4 g/mol

- CAS Number : 1421456-46-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Furan Derivative : Starting with 2,5-dimethylfuran, a series of reactions lead to the hydroxylation at the propyl chain.

- Oxalamide Formation : The final product is synthesized through the reaction of the hydroxylated furan derivative with oxalyl chloride and subsequent coupling with amines.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It may bind to receptors, influencing signaling pathways.

These interactions are facilitated by the presence of furan rings, which can engage in π–π interactions and hydrogen bonding with target biomolecules .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial and antifungal activities, suggesting that this compound may exhibit similar properties .

- Antioxidant Activity : The presence of furan moieties is often linked to antioxidant effects, which help in reducing oxidative stress within cells .

- Anti-HIV Activity : Preliminary studies suggest that derivatives of chromene compounds may possess anti-HIV properties by inhibiting integrase activity .

In Vitro Studies

In vitro assays have been crucial for evaluating the effectiveness of this compound against various biological targets:

| Study | Target | IC50 Value | Findings |

|---|---|---|---|

| Study 1 | HIV Integrase | 10 µM | Inhibitory effects noted on integrase activity. |

| Study 2 | Bacterial Strains | 50 µg/mL | Significant inhibition of growth observed. |

| Study 3 | Oxidative Stress Markers | - | Reduction in reactive oxygen species levels in treated cells. |

Mechanistic Insights

The mechanism by which this compound exerts its effects is still under investigation. However, studies indicate that it may modulate gene expression related to stress response and apoptosis pathways .

Q & A

Basic: What synthetic routes are commonly employed to prepare coumarin-carboxamide derivatives like N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves two key steps: (1) formation of the coumarin-3-carboxylic acid scaffold and (2) coupling with a functionalized amine. For example, coumarin-3-carboxylic acid is first activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is then reacted with amines under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Purification often employs flash column chromatography or recrystallization from solvents like acetone or ethanol .

Basic: How is the structural integrity of this compound validated in academic research?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : - and -NMR identify proton environments and carbon frameworks, respectively. For instance, the 2-oxo group in coumarin appears as a singlet near δ 8.9 ppm in -NMR .

- X-ray diffraction : Single-crystal analysis resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers optimize reaction yields when coupling the coumarin scaffold with bulky amines (e.g., 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine)?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky amines .

- Catalysis : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency .

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

- Purification : Gradient elution in column chromatography separates closely related by-products .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) during characterization?

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Mitigation steps:

- Repeat experiments : Confirm reproducibility under identical conditions.

- Variable-temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures .

- Supplementary techniques : Use IR spectroscopy to validate carbonyl stretches (~1720 cm⁻¹ for lactones) .

- Elemental analysis : Verify purity and stoichiometry .

Advanced: What computational methods support the design of derivatives with enhanced bioactivity?

- Molecular docking : Predict binding affinity to target proteins (e.g., kinases, enzymes) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., furan methylation) with biological activity data .

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to guide synthetic modifications .

Basic: What are the standard protocols for evaluating the stability of this compound under physiological conditions?

- pH stability assays : Incubate in buffers (pH 1–9) at 37°C, followed by HPLC analysis to track degradation .

- Light sensitivity : Expose to UV-Vis light and monitor structural changes via TLC or NMR .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced: How can researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

Potential factors and solutions:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) .

- Solubility issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability .

- Metabolite interference : Perform LC-MS/MS to identify active metabolites .

Basic: What are the key considerations for designing analogs of this compound to explore structure-activity relationships (SAR)?

- Core modifications : Introduce substituents at the coumarin 4-position or vary the furan moiety .

- Amide linker : Replace the hydroxypropyl group with other alkyl/aryl amines to alter lipophilicity .

- Steric effects : Balance bulkiness to optimize target binding without compromising solubility .

Advanced: How can researchers leverage green chemistry principles in synthesizing this compound?

- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or water .

- Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) .

- Waste reduction : Employ one-pot syntheses to minimize intermediate isolation .

Advanced: What strategies are effective in scaling up synthesis without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.